molecular formula C20H25NO3 B10882011 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine CAS No. 797030-69-4

1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B10882011
CAS No.: 797030-69-4
M. Wt: 327.4 g/mol
InChI Key: WKBSWIILZSNFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methanamine core with two key substituents:

  • A 3-(benzyloxy)-4-methoxyphenyl group (aromatic ring with methoxy at position 4 and benzyloxy at position 3).
  • A tetrahydrofuran-2-ylmethyl group (a cyclic ether-derived alkyl chain) attached to the amine nitrogen.

Properties

CAS No.

797030-69-4

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C20H25NO3/c1-22-19-10-9-17(13-21-14-18-8-5-11-23-18)12-20(19)24-15-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,18,21H,5,8,11,13-15H2,1H3

InChI Key

WKBSWIILZSNFDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2CCCO2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the hydroxyl group on the phenol ring by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown:

  • Mechanism of Action : The compound induces apoptosis in various cancer cell lines, including breast and liver cancer cells. It achieves this by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Treatment with this compound results in S-phase arrest, inhibiting the proliferation of cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It shows notable antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .
  • Fungal Activity : Preliminary data indicate possible antifungal properties, warranting further investigation .

Synthetic Pathways

The synthesis of 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through several methodologies:

  • Starting Materials : Common precursors include benzyloxy-substituted phenols and tetrahydrofuran derivatives.
  • Reagents and Conditions : Typical reactions involve the use of coupling agents such as carbodiimides or phosphonium salts under controlled conditions to ensure high yields and purity .

Case Study 1: Anticancer Efficacy

In a study published in International Journal of Molecular Sciences, researchers evaluated the anticancer efficacy of the compound against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to target proteins or enzymes, leading to modulation of their activity. The tetrahydrofuran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compound Name Key Structural Differences Synthesis Yield/Notes Biological/Physicochemical Data
1-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine Chlorine at position 3, benzyloxy at position 4, furan-2-ylmethyl amine Molar mass: 357.83 g/mol; Density: 1.212 g/cm³ (predicted) No direct activity reported; furan moiety may alter lipophilicity vs. tetrahydrofuran analogs.
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride (1-6) Lacks benzyloxy group; symmetric 4-methoxy substituents on both aromatic rings Synthesized in tetrahydrofuran solvent; isolated as hydrochloride salt Symmetric substitution may enhance crystallinity and stability.
N-(3,4-Dichlorobenzyl)-1-(4-methoxyphenyl)methanamine (Precursor to compound 35) Dichlorobenzyl group instead of tetrahydrofuran-methyl; lacks benzyloxy Used in epoxy ring-opening reactions (e.g., to form compound 35) Dichlorobenzyl groups are associated with enhanced antimicrobial activity in related compounds .

Analogues with Modified Amine Side Chains

Compound Name Key Structural Differences Synthesis Yield/Notes Biological/Physicochemical Data
N-(Pyridin-3-ylmethyl)-1-(5-nitrothiophen-2-yl)methanamine hydrochloride (13) Pyridin-3-ylmethyl amine; nitrothiophene aromatic core 21% yield; characterized by $ ^1H $/$ ^{13}C $ NMR and LCMS Pyridine moiety introduces basicity, potentially improving solubility in polar solvents .
Copper(II) Complex of 1-(1H-Benzimidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine Benzimidazole replaces benzyloxy-methoxyphenyl group; coordinated to Cu(II) Synthesized via NaBH$ _4 $-mediated reductive amination Exhibits antimicrobial activity against E. coli and S. aureus .
N-(2-Thienylmethyl)-1-(4-methoxyphenyl)methanamine hydrochloride (1-42) Thienylmethyl amine instead of tetrahydrofuran-methyl Synthesized via modified solvent conditions (NaCl added for precipitation) Thiophene may confer distinct electronic properties vs. tetrahydrofuran .

Key Research Findings and Implications

  • Amine Flexibility : Tetrahydrofuran-derived amines (vs. rigid pyridine or thiophene groups) may improve conformational adaptability for target binding, as observed in related AMPK activators .
  • Antimicrobial Potential: Structural parallels to copper-complexed methanamines suggest possible metal-binding activity, though this requires experimental validation.

Biological Activity

The compound 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from various research studies and publications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The synthetic pathways may include:

  • Formation of the benzyloxy and methoxy groups : Utilizing nucleophilic substitution reactions.
  • Construction of the tetrahydrofuran moiety : This can involve cyclization reactions that yield the desired cyclic structure.

Pharmacological Properties

Research indicates that compounds similar to 1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine exhibit a range of pharmacological activities, including:

  • Antiproliferative effects : Many derivatives of phenolic compounds have shown significant activity against various cancer cell lines, including MCF-7 breast cancer cells.
  • Antimicrobial properties : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.

Antiproliferative Activity

In studies assessing antiproliferative activity, compounds with methoxy and benzyloxy substituents often exhibit potent effects on cancer cell lines. For instance, a related compound exhibited an IC50 value of 8 nM in MCF-7 cells, indicating strong growth inhibition .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Potential mechanisms include:

  • Tubulin destabilization : Certain derivatives have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells.
  • Inhibition of specific kinases : Compounds that target kinases involved in cell cycle regulation could also play a role in their antiproliferative effects.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

  • Study on Chalcone Derivatives :
    • A review on chalcone derivatives indicated that they possess a wide spectrum of biological activities, including antiproliferative properties against various cancers .
    • The presence of the ketoethylenic moiety in chalcones enhances their reactivity and biological potential.
  • Research on Antimicrobial Activity :
    • A study focusing on the antimicrobial properties of phenolic compounds revealed that modifications such as methoxy and benzyloxy groups significantly enhance antibacterial efficacy .

Data Tables

Compound NameActivity TypeCell Line/TargetIC50 Value (nM)Reference
1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamineAntiproliferativeMCF-7 Breast Cancer Cells8
Related Chalcone DerivativeAntimicrobialVarious Bacterial StrainsVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.